![molecular formula C16H17ClN4OS B6578691 N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1171698-83-1](/img/structure/B6578691.png)
N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide, otherwise known as CPPSA, is a synthetic compound used in scientific research and lab experiments. It is a heterocyclic compound derived from the combination of pyrrolidine, pyrimidine, and sulfonylacetamide. CPPSA has been studied extensively in the past decade due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
CPPSA is believed to act by binding to certain proteins and enzymes in the body, thus altering their activity. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
CPPSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may be beneficial in the treatment of certain diseases. It has also been shown to have anti-inflammatory and antifungal effects, as well as to have a protective effect against oxidative damage.
Advantages and Limitations for Lab Experiments
The use of CPPSA in lab experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also highly soluble in water, making it easier to work with. However, it is important to note that CPPSA is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research on CPPSA. These include further research on its potential applications in the treatment of various diseases, as well as its potential use in drug delivery. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxic effects. Finally, further research could be conducted on its potential use in other fields, such as food science and cosmetics.
Synthesis Methods
CPPSA can be synthesized by a variety of methods, including the condensation of 2-chlorobenzaldehyde and 2-amino-5-chlorobenzene sulfonamide in the presence of a base, such as potassium carbonate. This reaction yields the desired product in a yield of up to 90%.
Scientific Research Applications
CPPSA has been studied extensively in the past decade due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been used in research on cancer, Alzheimer’s disease, and other diseases. It has also been used in research on drug delivery, as it can be used to deliver drugs to targeted sites in the body.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-12-5-1-2-6-13(12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPSSBDYFOWNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide |
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